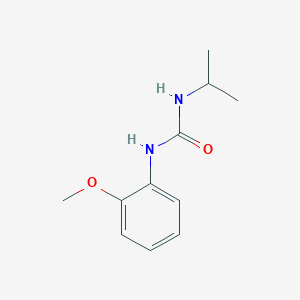![molecular formula C13H10ClN3O3 B7458788 3-[(3-Chloro-4-methylphenyl)carbamoyl]pyrazine-2-carboxylic acid](/img/structure/B7458788.png)
3-[(3-Chloro-4-methylphenyl)carbamoyl]pyrazine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3-Chloro-4-methylphenyl)carbamoyl]pyrazine-2-carboxylic acid is a pyrazine derivative that has been extensively studied for its potential applications in scientific research. It is a potent inhibitor of several enzymes and has been shown to have a wide range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 3-[(3-Chloro-4-methylphenyl)carbamoyl]pyrazine-2-carboxylic acid involves the inhibition of enzyme activity through the formation of a covalent bond between the inhibitor and the enzyme active site. The inhibitor binds to the enzyme active site through a combination of hydrogen bonding, electrostatic interactions, and hydrophobic interactions, leading to the inhibition of enzyme activity.
Biochemical and Physiological Effects:
3-[(3-Chloro-4-methylphenyl)carbamoyl]pyrazine-2-carboxylic acid has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including carbonic anhydrase and acetylcholinesterase, which are involved in several diseases such as glaucoma, epilepsy, and cancer. It has also been shown to have anti-inflammatory and antioxidant properties, which may be useful in the treatment of several diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-[(3-Chloro-4-methylphenyl)carbamoyl]pyrazine-2-carboxylic acid in lab experiments include its potent inhibitory activity against several enzymes, its wide range of biochemical and physiological effects, and its potential applications in the treatment of several diseases. The limitations of using this compound in lab experiments include its potential toxicity and the need for careful handling and storage.
Zukünftige Richtungen
There are several future directions for the study of 3-[(3-Chloro-4-methylphenyl)carbamoyl]pyrazine-2-carboxylic acid. One potential direction is the development of more potent inhibitors of carbonic anhydrase and acetylcholinesterase, which may have therapeutic applications in the treatment of several diseases. Another potential direction is the study of the compound's anti-inflammatory and antioxidant properties, which may have applications in the treatment of several diseases. Finally, the study of the compound's potential toxicity and the development of safer and more effective methods of handling and storage may also be an important area of future research.
Synthesemethoden
The synthesis of 3-[(3-Chloro-4-methylphenyl)carbamoyl]pyrazine-2-carboxylic acid involves the reaction of 3-chloro-4-methyl aniline with pyrazine-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds through the formation of an amide bond between the two molecules, leading to the final product.
Wissenschaftliche Forschungsanwendungen
3-[(3-Chloro-4-methylphenyl)carbamoyl]pyrazine-2-carboxylic acid has been extensively studied for its potential applications in scientific research. It is a potent inhibitor of several enzymes, including carbonic anhydrase, which has been implicated in several diseases such as glaucoma, epilepsy, and cancer. It has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Eigenschaften
IUPAC Name |
3-[(3-chloro-4-methylphenyl)carbamoyl]pyrazine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O3/c1-7-2-3-8(6-9(7)14)17-12(18)10-11(13(19)20)16-5-4-15-10/h2-6H,1H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIXFEMBNCVVSQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=NC=CN=C2C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Chloro-4-methylphenyl)carbamoyl]pyrazine-2-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(4-tert-butylphenyl)propanoylamino]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B7458721.png)



![[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-cyclopropylmethanone](/img/structure/B7458760.png)

![4-[({2-[(Phenylcarbonyl)amino]phenyl}carbonyl)amino]benzoic acid](/img/structure/B7458774.png)
methanone](/img/structure/B7458777.png)



![3-(3-methoxypropyl)-11-(3-methylphenyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B7458813.png)

![Methyl 5-bromo-2-[(2-chloroacetyl)amino]benzoate](/img/structure/B7458827.png)